3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-4-2-3-5-17(14)24-18(21-22-20(24)26)12-15-6-9-23(10-7-15)19(25)16-8-11-27-13-16/h2-5,15-16H,6-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBMDKKXNCHCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H20N4O3
- Molecular Weight : 328.37 g/mol
- IUPAC Name : this compound
The presence of the triazole ring and the piperidine moiety suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its multifaceted pharmacological profile:
Antimicrobial Activity
Recent research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains using the agar disc-diffusion method. In particular:
- Activity against Gram-positive and Gram-negative bacteria was noted, with varying degrees of inhibition observed depending on the substituents on the triazole ring .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to act as kinase inhibitors, targeting pathways involved in cancer progression . This is particularly relevant given the role of dysregulated kinase activity in tumors.
Analgesic and Anti-inflammatory Effects
The piperidine component is often associated with analgesic properties. Compounds containing piperidine rings have been documented to exhibit:
- Pain Relief : Studies suggest that modifications to piperidine can enhance analgesic effects.
The precise mechanism through which this compound exerts its biological effects may involve:
- Interaction with Enzymatic Targets : The triazole moiety can form hydrogen bonds with active sites of enzymes or receptors.
- Modulation of Signaling Pathways : By inhibiting specific kinases or receptors, the compound may alter cellular signaling pathways pertinent to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains. For instance, studies indicate that triazole compounds can inhibit the growth of pathogens by disrupting cell membrane integrity and inhibiting key metabolic pathways .
Anticancer Properties
Research has highlighted the potential of triazole derivatives in cancer therapy. The compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. A study focusing on similar triazole compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models .
Neurological Disorders
The structural features of this compound suggest it may interact with neurotransmitter systems. Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, which are crucial in treating conditions such as depression and anxiety . This indicates a potential application in neuropharmacology.
Fungicides
Given the antifungal properties associated with triazole compounds, this specific derivative could be explored as a fungicide in agricultural settings. Triazoles are known to inhibit fungal sterol biosynthesis, making them effective against a variety of plant pathogens. Field trials could determine its efficacy and safety as a crop protection agent.
Case Studies and Research Findings
Q & A
Q. What are the recommended strategies for synthesizing 3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Piperidine Functionalization : Introduce the tetrahydrofuran-3-carbonyl group via acylation using DCC/DMAP coupling under anhydrous conditions in dichloromethane .
Triazole Formation : Construct the 1,2,4-triazol-5(4H)-one core via cyclization of thiosemicarbazide derivatives, using acetic acid as a catalyst at 80–100°C .
Side-Chain Modification : Attach the o-tolyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled pH (~7–8) .
- Optimization Tips :
- Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure purity >95% .
- Adjust solvent polarity (e.g., THF vs. DMF) to balance reaction rate and byproduct formation .
Q. How can the crystal structure of this compound be resolved, and which software tools are validated for refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a Bruker D8 VENTURE diffractometer .
- Refinement Workflow :
Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .
Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%) .
- Visualization : ORTEP-3 (in WinGX suite) for thermal ellipsoid plots and hydrogen bonding analysis .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) with ATP-concentration gradients .
- Antimicrobial Testing : Perform microdilution assays (MIC values) against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity : Use MTT assay on HEK-293 or HeLa cell lines, with dose ranges of 1–100 µM and 48-hour exposure .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder in the tetrahydrofuran ring) be resolved during structure refinement?
- Methodological Answer :
- Disorder Modeling : Split the disordered atoms into two sites (PART 1/2 in SHELXL) and refine occupancy factors with free variables .
- Restraints : Apply SIMU/DELU restraints to maintain reasonable geometry and thermal motion correlation .
- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and TWINABS for handling twinning .
- Case Example : A 2025 study resolved piperidine ring disorder by applying 0.75:0.25 occupancy ratios, reducing R₁ from 7.2% to 4.8% .
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina with kinase structures (PDB: 1M17) to simulate binding poses; validate with MM-GBSA binding energy calculations .
- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess protein-ligand stability (RMSD < 2.0 Å) .
Q. How can synthetic yields be improved while minimizing side reactions (e.g., triazole ring decomposition)?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings, which reduced byproducts from 15% to 3% in a 2023 study .
- Temperature Control : Use microwave-assisted synthesis (100°C, 30 min) instead of conventional heating (reflux, 12 hours) to suppress decomposition .
- Additives : Include 1,10-phenanthroline (5 mol%) to stabilize intermediates during acylation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
